
6-氯-N-(3-甲基苯基)-2-吡啶胺
描述
6-Chloro-N-(m-tolyl)pyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a 3-methylphenyl group attached to the nitrogen atom
科学研究应用
6-Chloro-N-(m-tolyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
6-Chloro-N-(3-methylphenyl)-2-pyridinamine interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, thereby exhibiting its anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, 6-Chloro-N-(3-methylphenyl)-2-pyridinamine disrupts the pathways leading to inflammation, thus mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine’s action include the reduction of inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound helps to decrease inflammation .
生化分析
Biochemical Properties
6-Chloro-N-(3-methylphenyl)-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and tumor necrosis factor-α . These interactions suggest that 6-Chloro-N-(3-methylphenyl)-2-pyridinamine may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor κB pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, 6-Chloro-N-(3-methylphenyl)-2-pyridinamine can alter gene expression patterns, leading to changes in the production of cytokines and other signaling molecules.
Molecular Mechanism
At the molecular level, 6-Chloro-N-(3-methylphenyl)-2-pyridinamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, 6-Chloro-N-(3-methylphenyl)-2-pyridinamine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 6-Chloro-N-(3-methylphenyl)-2-pyridinamine can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune response.
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6-Chloro-N-(3-methylphenyl)-2-pyridinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine.
Transport and Distribution
The transport and distribution of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it can be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-Chloro-N-(3-methylphenyl)-2-pyridinamine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it affects signaling pathways and enzyme activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(m-tolyl)pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-amine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of 6-Chloro-N-(m-tolyl)pyridin-2-amine may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Chloro-N-(m-tolyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
相似化合物的比较
Similar Compounds
- 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine
- 6-Chloro-N-(3-methylphenyl)-2-pyrimidinamine
- 6-Chloro-N-(3-methylphenyl)-2-pyridazinamine
Uniqueness
6-Chloro-N-(m-tolyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for targeted research and development in various fields.
属性
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(13)15-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKRKUTVOLNCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266606 | |
| Record name | 6-Chloro-N-(3-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-91-9 | |
| Record name | 6-Chloro-N-(3-methylphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(3-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
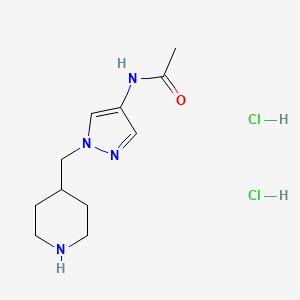
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
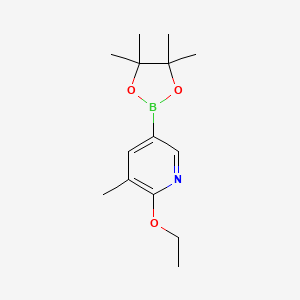
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
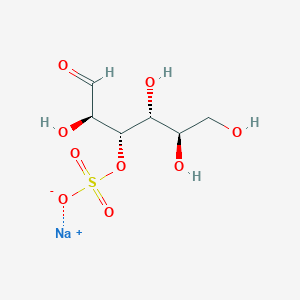
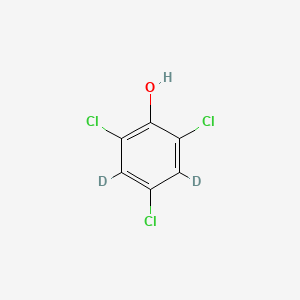
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
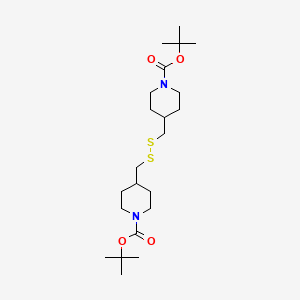
![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)
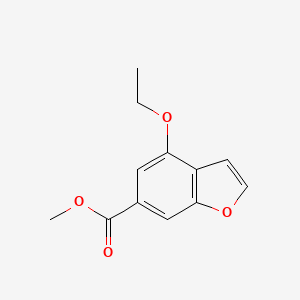
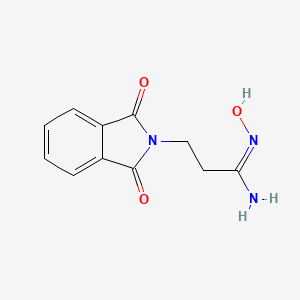
![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
